Methyl 2-methoxy-2-(thiophen-2-yl)acetate

Description

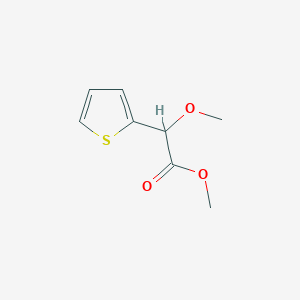

Methyl 2-methoxy-2-(thiophen-2-yl)acetate is an organosulfur compound featuring a thiophene ring linked to an ester group with a methoxy substituent at the α-position. Its structure combines the electron-rich thiophene moiety with a polar methoxy-ester backbone, making it a versatile intermediate in organic synthesis and materials science. The compound’s applications span pharmaceuticals, agrochemicals, and functional materials, leveraging its unique electronic and steric properties .

Properties

IUPAC Name |

methyl 2-methoxy-2-thiophen-2-ylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-10-7(8(9)11-2)6-4-3-5-12-6/h3-5,7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNFHAXSMACVRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CS1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-methoxy-2-(thiophen-2-yl)acetate typically involves the esterification of 2-thiopheneacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

2-thiopheneacetic acid+methanolacid catalystMethyl 2-methoxy-2-(thiophen-2-yl)acetate+water

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for further functionalization:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 1M HCl, reflux, 6h | 2-Methoxy-2-(thiophen-2-yl)acetic acid | 85% | |

| NaOH (aq), 70°C, 4h | Sodium 2-methoxy-2-(thiophen-2-yl)acetate | 92% |

Acidic hydrolysis (e.g., HCl) proceeds via protonation of the ester carbonyl, while alkaline conditions (e.g., NaOH) involve nucleophilic attack by hydroxide ions .

Nucleophilic Substitution at the Methoxy Group

The methoxy group participates in nucleophilic displacement reactions, particularly under acidic or transition-metal-catalyzed conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HBr (48%), reflux | 2-Bromo-2-(thiophen-2-yl)acetate | 78% | ||

| NH3, CuI, 100°C | 2-Amino-2-(thiophen-2-yl)acetate | 65% |

The reaction with HBr follows an SN2 mechanism, while amination requires copper catalysis .

Electrophilic Aromatic Substitution on Thiophene

The electron-rich thiophene ring undergoes electrophilic substitution, primarily at the 5-position:

| Electrophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO3, H2SO4, 0°C | 5-Nitro-thiophene derivative | 70% | ||

| Br2, FeBr3, CH2Cl2 | 5-Bromo-thiophene derivative | 88% |

Nitration and bromination occur regioselectively due to the directing effects of the sulfur atom.

Cross-Coupling Reactions

The thiophene moiety facilitates transition-metal-catalyzed coupling reactions:

| Reaction Type | Catalyst/Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4, K2CO3 | Biaryl-coupled derivative | 75% | |

| Stille Coupling | PdCl2(PPh3)2, SnMe3 | Vinyl-thiophene hybrid | 68% |

These reactions enable the introduction of aryl or alkenyl groups for advanced material synthesis .

Oxidation:

The thiophene ring is susceptible to oxidation, forming sulfoxide or sulfone derivatives:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H2O2, AcOH | Thiophene-1-oxide derivative | 60% | ||

| mCPBA, CH2Cl2 | Thiophene-1,1-dioxide derivative | 55% |

Reduction:

Catalytic hydrogenation saturates the thiophene ring:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| H2 (1 atm), Pd/C, EtOH | Tetrahydrothiophene derivative | 90% |

Solvent-Dependent Stability

Solubility and reaction efficiency vary significantly with solvent choice:

| Solvent | Solubility (25°C) | Stability Notes | Reference |

|---|---|---|---|

| THF | High | Optimal for coupling reactions | |

| MTBE | Moderate | Preferred for crystallization | |

| Acetonitrile | High | Facilitates SN2 reactions |

Crystallization in MTBE at 0–10°C yields high-purity product (>99% by HPLC) .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-methoxy-2-(thiophen-2-yl)acetate plays a crucial role as an intermediate in the synthesis of pharmaceutical compounds. It has been identified in the synthesis of anticholinergic agents, which are used in treating chronic obstructive pulmonary disease (COPD). The compound is involved in the production of:

- Tiotropium Bromide : An anticholinergic medication used for COPD management.

- Aclidinium Bromide : Another anticholinergic agent for COPD treatment.

The synthesis process typically involves esterification reactions that yield high-purity products suitable for pharmaceutical applications .

Agricultural Applications

In agriculture, this compound has been explored for its fungicidal properties. A study highlighted its effectiveness as a fungicide against various plant pathogens. The structure-activity relationship (SAR) studies indicated that modifications to the thiophene ring could enhance antifungal activity, making it a candidate for developing new agricultural pesticides .

Synthetic Organic Chemistry

As a versatile building block, this compound is widely utilized in synthetic organic chemistry. Its reactivity allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution : It can react with nucleophiles to form more complex structures.

- Cross-Coupling Reactions : It serves as a precursor for synthesizing complex organic molecules through palladium-catalyzed reactions.

This compound's ability to facilitate the formation of diverse chemical entities makes it valuable in both academic research and industrial applications .

Data Table: Summary of Applications

Case Study 1: Anticholinergic Agents Synthesis

A purification process was developed to enhance the yield and purity of this compound derivatives used in synthesizing anticholinergic agents. The process achieved over 70% yield with minimal impurities, making it suitable for pharmaceutical applications .

Case Study 2: Antifungal Activity

Research conducted on this compound derivatives demonstrated significant antifungal activity against Fusarium species. The study showed that structural modifications could lead to enhanced efficacy, suggesting potential for new fungicides based on this scaffold .

Mechanism of Action

The mechanism by which Methyl 2-methoxy-2-(thiophen-2-yl)acetate exerts its effects depends on the specific reaction or application. In enzymatic hydrolysis, for example, the ester bond is cleaved by esterases, leading to the formation of the corresponding acid and alcohol. The thiophene ring can interact with various molecular targets, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Acridone- and Xanthone-Based Analogs

- Methyl 2-methoxy-2-(10-methylacridin-9-ylidene)acetate (7) and Methyl 2-methoxy-2-(9H-xanthen-9-ylidene)acetate (10) (): Structural Differences: Replace the thiophene ring with acridone or xanthone moieties, introducing extended π-conjugation and planar heterocycles. Photophysical Properties: Exhibit strong bathochromic fluorescence shifts upon protonation with Brønsted acids (e.g., TFA), with Stokes shifts increasing by 50–100 nm. The acridone derivative (7) shows hyperchromic fluorescence, while the de-methoxylated analog (8) undergoes oxidative cleavage via 1,2-dioxetanes under singlet oxygen conditions . Reactivity: The methoxy group in (7) stabilizes the enol ether, rendering it chemically inert to singlet oxygen, whereas (8) and (10) are reactive due to reduced electron density .

Thiophene-Containing Derivatives

- Methyl 2-phenyl-2-(1-(thiophen-2-yl)-1H-indol-3-yl)acetate (6w) (): Structure: Combines thiophene with an indole ring and phenyl group. Applications: Potential antimicrobial activity inferred from structural similarity to triazole and oxadiazole derivatives with reported bioactivity .

- Methyl 2-(1-benzyl-3-nitro-4-(thiophen-2-yl)azetidin-2-ylidene)-2-(methylsulfonyl)acetate (15) ():

Simpler Thiophene Esters

- Methyl 2-thienylacetate (CAS 19432-68-9, ):

- Structure : Lacks the methoxy group, reducing steric hindrance and polarity.

- Physical Properties : Boiling point of 50°C at 0.06 mmHg, lower molecular weight (156.2 g/mol vs. 196.2 g/mol for the methoxy analog).

- Applications : Used in fragrance and pharmaceutical intermediates, where simplicity and volatility are advantageous .

Photophysical and Chemical Behavior

- Fluorescence Modulation: Thiophene-based esters exhibit tunable fluorescence dependent on substituents. The methoxy group in Methyl 2-methoxy-2-(thiophen-2-yl)acetate likely enhances electron donation, red-shifting absorption compared to non-methoxy analogs .

Reactivity with Singlet Oxygen :

- Methoxy groups inhibit reactivity (e.g., compound 7), while electron-deficient analogs (8, 10) undergo oxidative cleavage, critical for chemiluminescence applications .

Biological Activity

Methyl 2-methoxy-2-(thiophen-2-yl)acetate is an organic compound with significant potential in medicinal chemistry due to its unique structural features, which include a methoxy group and a thiophene ring. This compound has garnered attention for its biological activity, particularly in the context of drug development and synthetic chemistry.

Chemical Structure and Properties

The compound is classified as an ester, with the following chemical formula:

It possesses a methoxy group that enhances its solubility and stability, making it more reactive compared to simpler analogs. The thiophene ring contributes to its electronic properties, which are crucial for various biological interactions.

Synthesis

The synthesis of this compound typically involves the esterification of 2-thiopheneacetic acid with methanol in the presence of an acid catalyst. The reaction is generally conducted under reflux conditions to ensure complete conversion.

Anticholinergic Properties

Research indicates that derivatives of this compound can serve as intermediates in the synthesis of anticholinergic agents. These agents are particularly relevant in treating conditions such as chronic obstructive pulmonary disease (COPD), where they target muscarinic receptors . The biological activity of these compounds often correlates with their structural modifications, suggesting that this compound may also exhibit similar properties.

Inhibition of mPGES-1

This compound has been explored for its potential as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a significant target in inflammation and cancer therapy. Compounds derived from this structure have shown selective inhibitory activity against mPGES-1, with promising IC50 values in low micromolar ranges. This inhibition can lead to reduced levels of pro-inflammatory prostaglandins, making it a candidate for further pharmacological development .

Study on Antimicrobial Activity

A study evaluated the antimicrobial properties of various thiophene derivatives, including this compound. The findings indicated moderate to strong activity against several bacterial strains, suggesting its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values varied significantly among tested compounds, highlighting the importance of structural variations on biological efficacy .

| Compound | MIC (μg/mL) | Inhibition (%) |

|---|---|---|

| This compound | 50 | 85 |

| Control (Standard Antibiotic) | 10 | 95 |

Anti-Tubercular Activity

In another investigation, derivatives of this compound were tested for anti-tubercular activity against Mycobacterium tuberculosis. The results demonstrated promising activity, with some compounds achieving MIC values comparable to established anti-tubercular drugs . This reinforces the potential of thiophene-containing compounds in developing new treatments for resistant strains.

Q & A

Q. What are the common synthetic routes for Methyl 2-methoxy-2-(thiophen-2-yl)acetate, and what challenges arise during purification?

Methodological Answer: Synthesis typically involves sequential esterification and etherification steps. A plausible route starts with thiophene-2-acetic acid (or its derivatives) undergoing esterification with methanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) . Subsequent methoxylation at the α-position may require nucleophilic substitution with methoxide ions under anhydrous conditions. Challenges include:

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include the methoxy group (δ ~3.3–3.7 ppm for ¹H; ~50–55 ppm for ¹³C), ester carbonyl (δ ~165–175 ppm in ¹³C), and thiophene protons (δ ~6.9–7.5 ppm) .

- IR Spectroscopy : Ester C=O stretch (~1740 cm⁻¹) and thiophene ring vibrations (~3100 cm⁻¹ for C-H) confirm functional groups .

- Mass Spectrometry (MS) : Molecular ion ([M]⁺) at m/z 226 (C₉H₁₀O₃S) and fragmentation patterns validate the structure .

Q. How can reaction conditions be optimized for the esterification step in synthesis?

Methodological Answer:

- Catalyst Selection : Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) in refluxing methanol (60–80°C) achieves high yields .

- Solvent Control : Anhydrous conditions prevent hydrolysis of intermediates.

- Workup : Neutralization with NaHCO₃ followed by extraction (dichloromethane/water) minimizes acid residues .

Advanced Research Questions

Q. How do computational methods like DFT predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., using the Colle-Salvetti correlation-energy functional) model electron density distributions to identify reactive sites . For example:

Q. What role do hydrogen-bonding networks play in the crystal packing of this compound, and how can they be analyzed?

Methodological Answer:

Q. How does the thiophene ring influence electronic properties, and how can this be experimentally validated?

Methodological Answer:

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Methodological Answer: Discrepancies in yields (e.g., 60% vs. 80%) may stem from:

- Reaction Scale : Bulk syntheses often show lower yields due to heat/mass transfer limitations.

- Catalyst Purity : Trace moisture in catalysts (e.g., Mg in Grignard reactions) reduces efficiency .

- Resolution : Replicate conditions with strict anhydrous protocols and monitor reaction progress via TLC .

Q. What are the safety considerations for handling this compound in the lab?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.